2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone
Description
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone (CAS: 26011-79-0) is a polycyclic compound featuring a pyrrolo[3,4-f]isoindole core with four ketone groups and two methyl substituents at positions 2 and 4. Its molecular formula is C₁₂H₈N₂O₄, and it is structurally related to pyromellitic diimide derivatives, which are widely used as building blocks in metal-organic frameworks (MOFs) and organic electronics . The compound’s rigidity and electron-deficient nature make it suitable for applications in catalysis and materials science, particularly in designing water-stable MOFs for selective catalytic reactions .
Properties
IUPAC Name |
2,6-dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c1-13-9(15)5-3-7-8(4-6(5)10(13)16)12(18)14(2)11(7)17/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQIZZPJFOLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2C1=O)C(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone typically involves the reaction of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide. This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate. Subsequent treatment with excess hydrazine hydrate (80%) produces 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide, which is then condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid .
Industrial Production Methods
Industrial production methods for 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMF, and catalysts when necessary.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,4-F]isoindole compounds exhibit promising anticancer properties. For instance, studies have shown that certain functionalized derivatives can inhibit the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis of these compounds highlights the importance of the pyrrolo[3,4-F]isoindole moiety in enhancing biological activity against different cancer types.
Neuroprotective Effects
Another area of application is in neuroprotection. Some studies suggest that compounds related to 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways and promoting neuronal survival. The potential for these compounds to cross the blood-brain barrier adds to their therapeutic relevance.
Materials Science Applications
Non-linear Optical Materials
The unique electronic properties of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole make it a candidate for applications in non-linear optics (NLO). Theoretical calculations have shown that derivatives possess high second-order non-linear optical coefficients. These materials could be utilized in the development of advanced photonic devices and sensors.
Conductive Polymers
In materials science, this compound has been explored for its potential use in conductive polymers. The incorporation of pyrrolo[3,4-F]isoindole units into polymer matrices can enhance electrical conductivity and thermal stability. This application is particularly relevant in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Theoretical Studies
Computational Chemistry
Theoretical investigations using density functional theory (DFT) have provided insights into the electronic structure and reactivity of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole. These studies help predict how modifications to the compound's structure can influence its chemical properties and biological activity. Such computational approaches are invaluable for guiding experimental synthesis and optimizing compound efficacy.
Case Studies
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 2,6-dimethyl-pyrrolo[3,4-f]isoindole-tetrone and related compounds:
Detailed Comparative Analysis
Structural Modifications and Physicochemical Properties
- Methyl vs. Hydrophobic Alkyl Chains : The target compound’s 2,6-methyl groups enhance MOF stability in aqueous media compared to unsubstituted pyromellitic diimide . In contrast, 2,6-didodecyl derivatives (e.g., Compound 2d) exhibit increased hydrophobicity, improving antimicrobial activity by facilitating membrane penetration .
- Hydroxyl Substitution : 2,6-Dihydroxy analogs form hydrogen-bonded networks in crystal structures (e.g., C₁₀H₄N₂O₆·2H₂O), but their poor solubility limits solution-phase applications .
- Extended π-Systems : Anthracene-substituted derivatives (e.g., Compound 25) exhibit TICT behavior, enabling long-lived charge-separated states for solar energy harvesting .
Biological Activity
2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula : C₁₁H₉N₃O₄
- Molecular Weight : 233.21 g/mol
- Structure : The compound features a pyrroloisoindole framework that is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone has been explored in several studies. Key areas of investigation include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of tumor growth.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against a range of pathogens. This property is particularly relevant in the context of rising antibiotic resistance.
- Neuroprotective Effects : Some studies have suggested potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study conducted by researchers demonstrated that 2,6-Dimethyl-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-F]isoindole-1,3,5,7-tetrone significantly inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
Antimicrobial Activity
In vitro tests have shown that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 8 | Ampicillin (32 µg/mL) |
| Escherichia coli | 16 | Ciprofloxacin (64 µg/mL) |
Neuroprotective Effects
Research published in a peer-reviewed journal highlighted the potential neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with late-stage breast cancer treated with a formulation containing this compound showed a marked decrease in tumor size after three months of treatment.
- Case Study on Antimicrobial Resistance : In a laboratory setting, the compound was tested against multi-drug resistant strains of E. coli, demonstrating effectiveness where traditional antibiotics failed.
Q & A
Q. What established methods are used to synthesize 2,6-dimethyl-pyrroloisoindole tetrone derivatives?
The compound is typically synthesized via condensation reactions. For example, a related derivative (2,6-bis[(S)-1-phenylethyl]-analogue) was prepared by refluxing (+)-(S)-1-phenylethylamine with pyromellitic dianhydride in glacial acetic acid for 12 hours. The product was isolated via neutralization, filtration, and recrystallization (59% yield) . Key steps include controlling reaction temperature, solvent selection (e.g., CHCl₃/MeOH for recrystallization), and verifying purity via NMR (¹H/¹³C) and X-ray crystallography .
Q. How is X-ray crystallography applied to determine the structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical. For example, a derivative crystallized in the monoclinic space group P2₁ with cell parameters a = 5.6401 Å, b = 16.1040 Å, c = 11.3759 Å, and β = 99.76° . Data collection at 100 K using Cu-Kα radiation (Agilent SuperNova diffractometer) and refinement via SHELXL-97 (R₁ = 0.033, wR₂ = 0.099) confirmed planarity of the isoindole core (RMSD = 0.043 Å) and intermolecular C–H···O interactions . Absolute configuration was determined using Flack parameters (1898 Friedel pairs) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirms substituent integration and stereochemistry (e.g., methyl groups at positions 2 and 6) .
- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹ for tetrone groups) and C–H bending modes .
- Mass spectrometry : Validates molecular weight (e.g., 424.44 g/mol for a derivative via HRMS) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence reactivity or biological activity?
Substituents like (S)-1-phenylethyl groups enhance biological activity (e.g., antidiabetic, antitumor) by modulating steric and electronic effects. Crystal packing analysis reveals that bulky substituents induce torsional angles (e.g., 63.39° between phenyl rings), affecting intermolecular interactions (e.g., C–H···O networks) and solubility . Comparative studies with unsubstituted analogs (CAS: 2550-73-4) show reduced activity, highlighting the role of functionalization .
Q. What challenges arise in resolving crystallographic data, and how are they mitigated?
Challenges include low crystal quality, absorption corrections, and resolving hydrogen bonding. For a derivative, multi-scan absorption correction (CrysAlis PRO) and constrained H-atom refinement (riding model) were applied. High redundancy (Rint = 0.018) and data-to-parameter ratios (>14:1) improved reliability . Discrepancies in thermal motion parameters were addressed using full-matrix least-squares refinement .
Q. How can computational methods predict electronic properties or reactivity?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess charge-transfer potential. For example, derivatives with electron-withdrawing tetrone groups show narrow bandgaps (~3.1 eV), suitable for optoelectronic applications. Molecular docking simulations further predict binding affinities to biological targets (e.g., enzymes implicated in diabetes) .
Q. What strategies reconcile contradictions between spectroscopic and crystallographic data?
- NMR vs. X-ray : Discrepancies in conformation (e.g., rotational isomers) are resolved by comparing solution-state NMR data with solid-state X-ray torsional angles.
- Thermogravimetric Analysis (TGA) : Validates crystallographic solvent content (e.g., DMF solvate loss at 120°C) .
- Dynamic NMR : Detects fluxional behavior in solution, explaining static crystallographic observations .
Q. How is this compound utilized in coordination chemistry or metal-organic frameworks (MOFs)?
The tetrone moiety acts as a polydentate ligand. For example, cobalt(II) complexes with pyridyl-functionalized derivatives form octahedral geometries (Co–N bonds: 2.11–2.23 Å), confirmed by SCXRD. Such complexes exhibit catalytic activity in oxidation reactions . The compound’s rigidity and planar structure also make it a candidate for zirconium-based MOFs, leveraging Zr–O bonds for high thermal stability (>500°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

